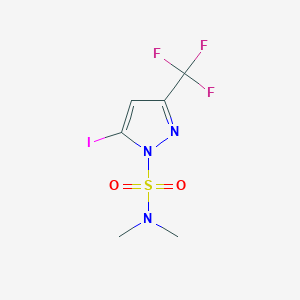
trans-2,3-Dichloro-2,3-dihydro-5-methyl-1,4-benzodioxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2,3-Dichloro-2,3-dihydro-5-methyl-1,4-benzodioxin: is an organic compound with the molecular formula C9H8Cl2O2 It is a derivative of 1,4-benzodioxin, featuring two chlorine atoms and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,3-Dichloro-2,3-dihydro-5-methyl-1,4-benzodioxin typically involves the chlorination of 2,3-dihydro-5-methyl-1,4-benzodioxin. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar chlorination processes on a larger scale. The use of continuous flow reactors and advanced purification techniques would be essential to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-2,3-Dichloro-2,3-dihydro-5-methyl-1,4-benzodioxin can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of less chlorinated or dechlorinated derivatives.
Substitution: Formation of substituted benzodioxin derivatives.
Applications De Recherche Scientifique
Chemistry: trans-2,3-Dichloro-2,3-dihydro-5-methyl-1,4-benzodioxin is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research into the biological activity of this compound is ongoing
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications.
Mécanisme D'action
The mechanism of action of trans-2,3-Dichloro-2,3-dihydro-5-methyl-1,4-benzodioxin involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and the benzodioxin ring system play a crucial role in its binding affinity and reactivity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate biological processes through its chemical interactions.
Comparaison Avec Des Composés Similaires
1,4-Benzodioxin: A parent compound with a similar structure but without the chlorine atoms and methyl group.
2,3-Dihydro-1,4-benzodioxin: A related compound lacking the chlorine atoms and methyl group.
Uniqueness: trans-2,3-Dichloro-2,3-dihydro-5-methyl-1,4-benzodioxin is unique due to the presence of chlorine atoms and a methyl group, which confer distinct chemical properties and reactivity
Propriétés
IUPAC Name |
(2R,3R)-2,3-dichloro-5-methyl-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-5-3-2-4-6-7(5)13-9(11)8(10)12-6/h2-4,8-9H,1H3/t8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIXYZDNKKOGQT-IUCAKERBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(C(O2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)O[C@@H]([C@H](O2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[5-(pentafluoroethyl)pyridin-3-yl]boronic acid](/img/structure/B6350611.png)


![3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide](/img/structure/B6350623.png)


![(3E)-1-methyl-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one](/img/structure/B6350643.png)

